2-Aminobenzamide oxime
Overview
Description
2-Aminobenzamide oxime is not directly mentioned in the provided papers; however, 2-aminobenzamide (2-AB) is a compound that has been extensively studied. It is a derivative of benzamide with an amino group on the benzene ring. This compound is particularly noted for its use in labeling carbohydrates for analytical purposes, such as in mass spectrometry and fluorescence labeling .
Synthesis Analysis
The synthesis of derivatives of 2-aminobenzamide has been explored in various studies. For instance, a zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl alcohols has been developed to prepare quinazolinones and benzothiadiazine 1,1-dioxides . Additionally, 2-AB has been used to label oligosaccharides through a reductive amination process, which is compatible with various protecting groups .
Molecular Structure Analysis
The molecular structure of 2-aminobenzamide derivatives has been characterized using spectroscopic methods and X-ray crystallography. Studies have shown that 2-aminobenzamide can form strong intramolecular hydrogen bonds, which influence the molecular conformation and stability . The ability of the amide unit to act as both a hydrogen bond donor and acceptor allows for the formation of strong intermolecular hydrogen bonds, which are crucial for the compound's interactions and reactivity .
Chemical Reactions Analysis
2-Aminobenzamide participates in various chemical reactions, particularly in the context of labeling oligosaccharides. The reductive amination process used for labeling with 2-AB has been optimized to prevent the loss of sialic acids, which are sensitive to the reaction conditions . The labeled oligosaccharides can then be analyzed using mass spectrometry to provide information on their structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their molecular structure and the presence of functional groups. For example, the coordination behavior of 2-aminobenzamide with Ni(II) and amino acid mixed ligands has been studied, revealing that 2-AB acts as a bidentate ligand, forming stable complexes with octahedral geometry . These complexes exhibit interesting pharmacological properties and can interact with DNA, which suggests potential bioactive applications .
Scientific Research Applications
Oxidative Synthesis Applications
- Synthesis of Quinazolinones and Benzothiadiazine Dioxides: 2-Aminobenzamide is used in the zinc-catalyzed oxidative transformation to prepare various quinazolinones and benzothiadiazine 1,1-dioxides. This synthesis is significant for producing these compounds in moderate to good yields under identical conditions (Sharif et al., 2014).
Chemical Reaction Mechanisms
- Formation of 1,2-Dihydro-3H-Quinazolone Oximes: The reaction of aldehydes and o-aminobenzamide oxime leads to 4-amino-1,2-dihydroquinazoline 3-oxides. This involves a new type of Dimroth rearrangement, highlighting a distinct chemical reaction mechanism involving 2-aminobenzamide oxime (Korbonits & Kolonits, 1986).
Synthesis of Quinazolinones
- Oxidative Coupling with Isocyanides: 2-Aminobenzamide oxime undergoes oxidative coupling with isocyanides, leading to the formation of 2-aminoquinazolinones. This method provides an efficient approach with high atom economy and metal-free conditions (Wei et al., 2016).
Photocatalysis
- Aerobic Photooxidative Synthesis: A method to synthesize 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamide using molecular iodine as a catalyst. This process is environmentally benign and uses visible light irradiation (Nagasawa et al., 2015).
Fluorescence Labeling
- Labeling of Carbohydrates: 2-Aminobenzamide is used as a fluorescence label attached to reducing oligosaccharides. This labeling is significant for chemical investigation and analysis of carbohydrate structures (Cumpstey et al., 2000).
Proteomic Analysis in Medical Research
- Identifying Targets in Neural Stem Cells: In research related to Friedreich’s Ataxia, 2-aminobenzamide HDAC inhibitors are used in proteomic analysis to identify targets and pathways in patient-derived neural stem cells. This is crucial for understanding neurodegenerative diseases (Shan et al., 2014).
Synthesis of Antimicrobial Agents
- Antimicrobial Agents Synthesis: New 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. This highlights its application in developing novel antimicrobial agents (Mabkhot et al., 2014).
Catalyst-Free Oxidative Cyclization
- Mechanistic Insights into Catalyst-Free Methods: The one-pot oxidative cyclization of alcohols with 2-aminobenzamides is performed without a catalyst, underlining a novel approach in chemical synthesis (Wang & Tang, 2016).
HDAC Inhibitors in Cancer Research
- Discovery of HDAC Inhibitors: 2-Aminobenzamide derivatives are explored as histone deacetylase inhibitors in cancer research, showing promise in developing new anti-tumor drugs (Cai et al., 2015).
Synthesis of Bioactive Compounds
- Bioactive Mixed Ligand Ni(II) Complexes: 2-Aminobenzamide is used in synthesizing Ni(II) complexes with amino acid mixed ligands, contributing to pharmacological and DNA interaction studies (Dharmaraja et al., 2014).
Future Directions
properties
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936828 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzamide oxime | |
CAS RN |
16348-49-5 | |
Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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